molecular formula C17H12F3N3O2S B2757062 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-73-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2757062
CAS No.: 330189-73-6
M. Wt: 379.36
InChI Key: RUIDOYGOKYYPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide represents a novel chemical scaffold investigated for the inhibition of the BCR-ABL1 kinase, a primary driver in the pathophysiology of Chronic Myelogenous Leukemia (CML) . This compound is of significant research value in the field of oncology, particularly for exploring new therapeutic strategies to overcome drug resistance mutations in the ATP-binding site of BCR-ABL1, such as the challenging T315I "gatekeeper" mutation that renders many approved tyrosine kinase inhibitors (TKIs) ineffective . As part of the N-(2-acetamidobenzo[d]thiazol-6-yl) derivative family, this chemotype was identified through structure-based virtual screening to bind the ATP-site of BCR-ABL1 while promoting a "closed" conformation of the kinase, which is a critical feature for achieving positive cooperativity and powerful synergistic anti-proliferative effects when used in combination with allosteric inhibitors like asciminib . Researchers can utilize this compound as a promising chemical tool to dissect BCR-ABL1-dependent signaling pathways, study mechanisms of drug resistance, and develop new combination therapies aimed at delaying or preventing resistance in CML models .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-9(24)21-12-5-6-13-14(8-12)26-16(22-13)23-15(25)10-3-2-4-11(7-10)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIDOYGOKYYPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Trifluoromethylbenzoyl Chloride: The acetamidobenzothiazole intermediate is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Acetamido Group

  • Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, the acetamido group hydrolyzes to form a free amine.

    R-NHCOCH3H+/OHR-NH2+CH3COOH\text{R-NHCOCH}_3 \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-NH}_2 + \text{CH}_3\text{COOH}

    Confirmed via 1H^1H NMR loss of δ 2.19 ppm (CH3_3) signal .

Benzothiazole Core

  • Electrophilic Substitution : The electron-rich benzothiazole ring undergoes bromination at the 4-position using Br2_2/FeBr3_3, yielding 4-bromo-N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide (85% yield) .

  • Oxidation : Treatment with H2_2O2_2/AcOH oxidizes the thiazole sulfur to a sulfoxide, confirmed by IR absorption at 1040 cm1^{-1} (S=O) .

Trifluoromethyl Group

  • Stability : The CF3_3 group is resistant to hydrolysis under standard conditions but undergoes radical substitution with AIBN initiators to introduce halogens (e.g., Cl, Br) .

  • Electron-Withdrawing Effects : Enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Grignard reagents) at the benzamide carbonyl .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions due to halogenated intermediates:

Table 2: Cross-Coupling Reactivity

SubstrateCatalyst SystemProductYieldApplication
4-Bromo derivativePd(PPh3_3)4_4, K2_2CO3_3Biaryl analogs72%Kinase inhibition studies
Iodinated benzothiazoleCuI, L-prolineN-Aryl derivatives65%Anticancer screening

Biological Activity-Driven Modifications

  • Structure-Activity Relationship (SAR) :

    • Replacement of CF3_3 with Cl or OCF3_3 reduces BCR-ABL1 inhibition by 3–5 fold .

    • Methylation of the acetamido NH decreases solubility but improves metabolic stability.

Table 3: Biological Activity of Derivatives

DerivativeIC50_{50} (BCR-ABL1)Solubility (µg/mL)LogP
Parent compound0.98 μM12.53.2
4-Bromo analog1.45 μM8.93.8
CF3_3→Cl substitution4.21 μM15.32.9

Data from MDPI (2025) .

Degradation Pathways

  • Photodegradation : UV exposure (254 nm) cleaves the benzothiazole-acetamido bond, forming 6-aminobenzo[d]thiazole and 3-(trifluoromethyl)benzoic acid (HPLC-MS confirmation) .

  • Metabolic Oxidation : Liver microsomes convert the compound to N-oxide and hydroxylated CF3_3 metabolites (CYP3A4-mediated) .

Industrial-Scale Optimization

  • Catalytic Improvements : Use of flow chemistry reduces reaction time by 40% and increases yield to 82% for amide coupling .

  • Green Chemistry : Substitution of DCM with cyclopentyl methyl ether (CPME) lowers environmental impact .

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituents on the Benzothiazole Ring

  • Nitro vs. Acetamido Groups: In , N-(6-nitrobenzo[d]thiazol-2-yl) derivatives demonstrated potent VEGFR-2 inhibition (IC$_{50}$ = 0.38–1.12 µM) due to the electron-withdrawing nitro group enhancing binding affinity. However, nitro groups are often associated with metabolic instability.
  • Trifluoromethyl vs. Acetamido :
    Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide () utilize a trifluoromethyl group at the 6-position, which increases lipophilicity and may enhance membrane permeability. However, the acetamido group in the target compound could improve aqueous solubility, critical for bioavailability .

Acyl Group Variations

  • 3-(Trifluoromethyl)benzamide vs. Phenylacetamide :
    The target compound’s 3-(trifluoromethyl)benzamide group differs from phenylacetamide derivatives (e.g., , Compound 13). The benzamide group’s planar structure may facilitate stronger π-π stacking with kinase active sites compared to the flexible acetamide linker in phenylacetamide analogs. This could translate to higher binding affinity .
  • Substituted Benzamides :
    describes N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamides with varied substituents. The 3-(trifluoromethyl) group in the target compound likely enhances hydrophobic interactions in target binding compared to halogen or methoxy substituents .

Physicochemical and Pharmacokinetic Properties

  • The acetamido group may counterbalance this by introducing polar interactions .
  • Metabolic Stability : Acetamido groups are less prone to reduction than nitro groups, suggesting improved metabolic stability for the target compound compared to derivatives .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. Its molecular formula is C15H13F3N2OSC_{15}H_{13}F_3N_2OS, with a molecular weight of approximately 340.34 g/mol. The compound features a benzothiazole moiety substituted with an acetamido group at the 6-position and a trifluoromethyl group at the 3-position of the benzamide structure. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug efficacy.

The primary mechanism of action for this compound involves its interaction with various biological targets, particularly kinases associated with cancer signaling pathways. This compound has been identified as a potential small molecule modulator of Class II transactivator-I (CIITA-I), which plays a significant role in immune response and cancer progression.

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell proliferation and survival.
  • Modulation of Gene Expression : By influencing CIITA-I, it can alter gene expression profiles associated with tumor growth.

Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate potent activity, with values often reported in the low micromolar range.
Cell LineIC50 (µM)Reference
MCF-75.4
A5494.8
HCT1163.9

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of benzothiazole derivatives. For instance, modifications to the acetamido and trifluoromethyl groups have been explored to enhance potency and selectivity against cancer cells.

Example Study

In one study, researchers synthesized a series of derivatives based on the benzothiazole scaffold and evaluated their anticancer activities. The findings indicated that specific substitutions significantly influenced both potency and selectivity towards different cancer types.

Q & A

Q. What are the key steps in synthesizing N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide?

Answer: Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzamide core via condensation of 3-(trifluoromethyl)benzoic acid derivatives with amines.
  • Step 2: Cyclo-condensation with thioamide derivatives (e.g., 6-acetamidobenzo[d]thiazole) under reflux conditions (ethanol, 30–60 minutes).
  • Purification: Recrystallization or column chromatography to isolate the final product.
    Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (50–80°C), and stoichiometric ratios. Yield optimization requires monitoring via TLC and adjusting reaction time .

Q. How is the compound characterized using spectroscopic methods?

Answer:

  • NMR Spectroscopy: Identifies proton environments (e.g., trifluoromethyl group at δ 7.47–8.50 in ¹H NMR; acetamide NH at δ 2.90).
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., m/z 465.54 for similar derivatives) and fragmentation patterns.
  • IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
    Cross-validation with elemental analysis ensures purity (>95%) .

Q. What are common impurities, and how are they detected?

Answer:

  • By-products: Unreacted starting materials or oxidized derivatives (e.g., sulfoxides).
  • Detection: HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization).
  • Mitigation: Optimize reaction stoichiometry and use scavengers (e.g., MgSO₄ for moisture-sensitive steps) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysts: Use Cu(I) catalysts for Ullmann-type couplings or Pd for cross-coupling reactions.
  • Temperature Gradient: Stepwise heating (50°C → 80°C) minimizes side reactions.
  • Real-Time Monitoring: In-situ FTIR or HPLC tracks intermediate formation .

Q. How do structural modifications influence biological activity?

Answer: A comparative study of substituents reveals:

Substituent (Position)Biological Activity (IC₅₀)Key Finding
-CF₃ (Benzamide)2.1 µM (Anticancer)Enhances lipophilicity and target binding.
-OCH₃ (Thiazole)5.8 µM (Antimicrobial)Improves solubility but reduces potency.
-Br (Thiazole)1.5 µM (Anticancer)Increases halogen bonding with enzymes.

Replace the trifluoromethyl group with bulkier substituents (e.g., -OCF₃) to evaluate steric effects .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay).
  • Dose-Response Curves: Use 8–10 concentration points to ensure reproducibility.
  • Control Experiments: Test against known inhibitors (e.g., staurosporine for kinases) to rule off-target effects .

Q. What computational methods predict target interactions?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations: GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore Mapping: Identifies critical H-bond acceptors (e.g., benzamide carbonyl) for scaffold optimization .

Q. How does the trifluoromethyl group influence pharmacokinetics?

Answer:

  • Lipophilicity (LogP): Increases by 0.5–1.0 units, enhancing membrane permeability.
  • Metabolic Stability: Resists oxidative degradation (CYP450 enzymes), confirmed via liver microsome assays.
  • Plasma Protein Binding: Trifluoromethyl derivatives show >90% binding in SPR assays, affecting free drug concentration .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
SolventEthanol/DMF (3:1)Maximizes solubility
Temperature70–80°CMinimizes side products
CatalystCuI (5 mol%)Accelerates cyclo-condensation
Reaction Time45 minutesBalances completion vs. degradation

Q. Table 2. Analytical Techniques for Characterization

TechniqueCritical Data Points
¹H/¹³C NMR-CF₃ (δ 120–125 ppm in ¹³C)
HRMSExact mass (±0.001 Da)
HPLC-PDARetention time (12.3 min, 254 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.